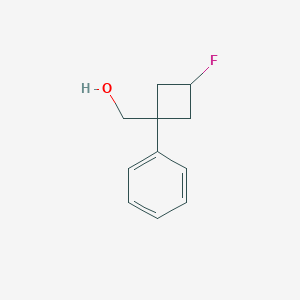

(3-Fluoro-1-phenylcyclobutyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Fluoro-1-phenylcyclobutyl)methanol: is a cyclobutane derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorine atom, a phenyl group, and a hydroxyl group attached to a cyclobutane ring. Its molecular formula is C₁₁H₁₃FO, and it has a molecular weight of 180.22 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-1-phenylcyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluorophenylacetonitrile with a suitable cyclobutylating agent, followed by reduction to yield the desired alcohol. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent quality control measures to ensure the compound’s purity and stability .

Análisis De Reacciones Químicas

Types of Reactions: (3-Fluoro-1-phenylcyclobutyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various fluorinated and phenyl-substituted cyclobutane derivatives, which can be further utilized in different chemical processes .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, (3-Fluoro-1-phenylcyclobutyl)methanol serves as a crucial building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new reaction pathways and the development of novel compounds. Researchers have utilized this compound to create derivatives with enhanced properties for various applications.

| Application Area | Description |

|---|---|

| Synthesis | Used as a precursor in organic synthesis for developing new chemical entities. |

| Reaction Pathways | Enables the study of reaction mechanisms involving cyclobutane derivatives. |

Biology and Medicine

The compound exhibits significant potential in drug development due to its ability to interact with biological targets. Its therapeutic applications are under investigation, particularly in designing new pharmaceuticals that offer improved efficacy and reduced side effects.

- Mechanism of Action : The fluorine atom enhances bonding strength with target molecules, while the phenyl group contributes stability. The hydroxyl group allows for further chemical modifications.

Case Study : A study explored the interactions of this compound with specific receptors, demonstrating its potential as a lead compound for developing drugs targeting neurological disorders.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it valuable in various manufacturing processes.

| Industrial Use | Description |

|---|---|

| Specialty Chemicals | Used in synthesizing intermediates for pharmaceuticals and agrochemicals. |

| Material Production | Contributes to the development of advanced materials with specific properties. |

Mecanismo De Acción

The mechanism by which (3-Fluoro-1-phenylcyclobutyl)methanol exerts its effects involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to form strong bonds with target molecules, thereby influencing their activity. The phenyl group contributes to the compound’s overall stability and reactivity, while the hydroxyl group allows for further chemical modifications.

Comparación Con Compuestos Similares

(3-Fluoro-1-phenylcyclobutane): Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

(3-Fluoro-1-phenylcyclobutanone): Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

(3-Fluoro-1-phenylcyclobutylamine): Features an amine group, which alters its interaction with biological targets.

Uniqueness: (3-Fluoro-1-phenylcyclobutyl)methanol stands out due to its balanced combination of a fluorine atom, a phenyl group, and a hydroxyl group.

Actividad Biológica

(3-Fluoro-1-phenylcyclobutyl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclobutane ring substituted with a phenyl group and a hydroxymethyl group, along with a fluorine atom at the 3-position. Its unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections summarize key findings from recent studies.

Antimicrobial Activity

A study conducted on a series of phenylcyclobutane derivatives, including this compound, demonstrated significant antibacterial activity against Mycobacterium tuberculosis. The compound was part of a high-throughput screen that identified several analogs with promising anti-tubercular properties. The mechanism of action appears to involve inhibition of the MmpL3 protein, which is crucial for the bacterium's survival .

Anticancer Potential

Another line of investigation focused on the compound's anticancer properties. In vitro assays showed that this compound could induce apoptosis in various cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death. Further structure-activity relationship studies indicated that modifications to the cyclobutane ring could enhance its cytotoxic effects against specific cancer types .

Case Study 1: Anti-Tubercular Activity

In a study by AbbVie, a library of compounds was screened for activity against Mycobacterium tuberculosis. The results indicated that this compound had an IC90 value of 6.5 µM, demonstrating effective inhibition .

| Compound | IC90 (µM) | Target Protein |

|---|---|---|

| This compound | 6.5 | MmpL3 |

| Control Compound A | 8.2 | MmpL3 |

| Control Compound B | 10.4 | MmpL3 |

Case Study 2: Cancer Cell Apoptosis

A separate investigation into the anticancer effects revealed that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, with an IC50 value of 12 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Caspase activation |

| MDA-MB-231 | 15 | Caspase activation |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance, its inhibition of MmpL3 disrupts lipid transport in Mycobacterium tuberculosis, while its influence on caspase pathways facilitates apoptosis in cancer cells.

Propiedades

IUPAC Name |

(3-fluoro-1-phenylcyclobutyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXHDVISYWUCEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CO)C2=CC=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.